molecular formula C10H9BrO3 B13557662 3-(2-Bromo-4-hydroxy-5-methoxyphenyl)acrylaldehyde

3-(2-Bromo-4-hydroxy-5-methoxyphenyl)acrylaldehyde

Cat. No.: B13557662
M. Wt: 257.08 g/mol
InChI Key: ANXDFUXMYNFFJQ-NSCUHMNNSA-N
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Description

3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a propenal side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-5-methoxybenzaldehyde, followed by a Claisen-Schmidt condensation reaction with an appropriate aldehyde. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal involves its interaction with various molecular targets. The presence of the bromine atom and the hydroxyl group allows it to form hydrogen bonds and halogen bonds with biological macromolecules, potentially inhibiting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-bromo-4-hydroxyphenyl)prop-2-enal
  • 3-(4-hydroxy-5-methoxyphenyl)prop-2-enal
  • 3-(2-bromo-5-methoxyphenyl)prop-2-enal

Uniqueness

3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the bromine atom, hydroxyl group, and methoxy group on the phenyl ring, along with the propenal side chain, makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

(E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal

InChI

InChI=1S/C10H9BrO3/c1-14-10-5-7(3-2-4-12)8(11)6-9(10)13/h2-6,13H,1H3/b3-2+

InChI Key

ANXDFUXMYNFFJQ-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C=O)Br)O

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC=O)Br)O

Origin of Product

United States

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